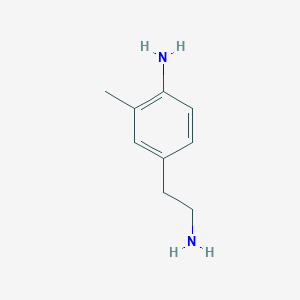
4-(2-Aminoethyl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)-2-methylaniline, also known as 4-MTA, is a synthetic drug that belongs to the amphetamine family. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its euphoric and stimulating effects. However, due to its potential for adverse health effects, it has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA).
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)-2-methylaniline involves the stimulation of the central nervous system through the release of dopamine, norepinephrine, and serotonin. This results in feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Aminoethyl)-2-methylaniline are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature, while decreasing appetite and inducing insomnia. Long-term use can lead to neurotoxicity and damage to the serotonin-producing cells in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Aminoethyl)-2-methylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the serotonin transporter, making it useful in studies of depression and anxiety. However, its potential for adverse health effects and its classification as a Schedule I drug limit its use in human studies.
Zukünftige Richtungen
Future research on 4-(2-Aminoethyl)-2-methylaniline could focus on its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies could also explore the neurotoxic effects of long-term use and the development of safer, non-neurotoxic analogs. Additionally, research could investigate the potential for 4-(2-Aminoethyl)-2-methylaniline to be used as a tool in neuroscience research, particularly in studies of the serotonin system.
Synthesemethoden
The synthesis of 4-(2-Aminoethyl)-2-methylaniline involves the reaction of 4-methylphenylacetonitrile with ethylenediamine in the presence of a reducing agent. The resulting product is then purified through a series of chemical processes, including acid-base extraction and recrystallization.
Wissenschaftliche Forschungsanwendungen
Despite its classification as a Schedule I drug, 4-(2-Aminoethyl)-2-methylaniline has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that it has a high affinity for the serotonin transporter, which could make it useful in the treatment of depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
180149-39-7 |
|---|---|
Produktname |
4-(2-Aminoethyl)-2-methylaniline |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-2-methylaniline |
InChI |
InChI=1S/C9H14N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5,10-11H2,1H3 |
InChI-Schlüssel |
NHJXRJKKURRLNP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CCN)N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCN)N |
Synonyme |
Benzeneethanamine, 4-amino-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)
![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)
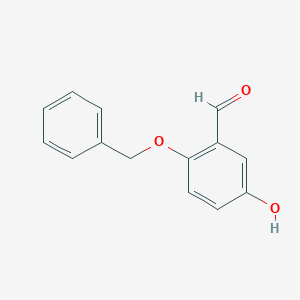



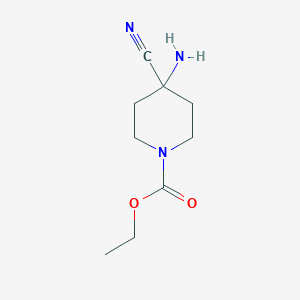
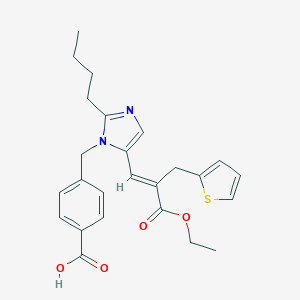
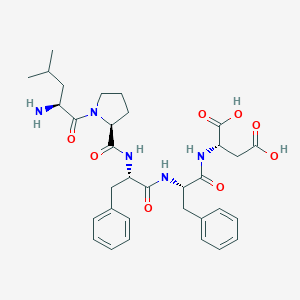
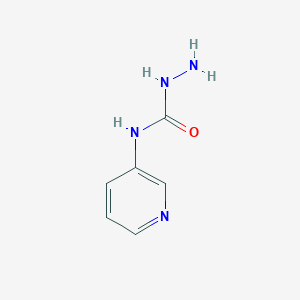


![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)
